1,6-Dibromo-2-methoxynaphthalene
Description
Contextual Significance of Halogenated Methoxy (B1213986) Naphthalene (B1677914) Scaffolds in Organic Synthesis
The naphthalene scaffold is a recurring feature in a multitude of compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com The introduction of halogen atoms and methoxy groups to the naphthalene ring system profoundly influences the electronic properties and reactivity of the molecule.
Halogens, such as bromine, serve as versatile functional handles. Their presence allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating substituent, modulates the reactivity of the aromatic ring and can influence the binding of the molecule to biological targets. wikipedia.org
The combination of these features in halogenated methoxy naphthalene scaffolds creates a class of compounds that are highly valuable in drug discovery and development. nih.gov A prominent example is 6-bromo-2-methoxynaphthalene, a crucial intermediate in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952) and Nabumetone. google.com The synthesis of these important pharmaceutical agents often relies on the strategic manipulation of the bromo and methoxy functionalities on the naphthalene core, highlighting the industrial and research significance of this structural class. google.com
Overview of 1,6-Dibromo-2-methoxynaphthalene as a Crucial Synthetic Building Block
This compound is a specific derivative within the broader class of halogenated naphthalenes. Its structure, featuring two bromine atoms at positions 1 and 6 and a methoxy group at position 2, makes it a highly functionalized and reactive intermediate.
| Property | Value | Source |
|---|---|---|
| CAS Number | 66996-59-6 | chemicalbook.com |
| Molecular Formula | C11H8Br2O | nih.gov |
| Molecular Weight | 315.99 g/mol | Calculated |
The primary role of this compound in contemporary chemical research is that of a synthetic intermediate, particularly in the pathway to produce monosubstituted bromo-naphthalenes. The differential reactivity of the two bromine atoms can potentially allow for selective reactions, but a more common application involves the complete removal of one bromine atom to yield a monobrominated product.
A key synthetic application is its role as a precursor to 6-bromo-2-methoxynaphthalene. epo.org In a documented synthetic process, 2-methoxynaphthalene (B124790) undergoes bromination, which leads to the formation of this compound. This dibrominated intermediate is not typically isolated. Instead, it is directly subjected to a debromination reaction in the same pot. epo.org This subsequent step selectively removes the bromine atom at the 1-position, yielding the desired 6-bromo-2-methoxynaphthalene. epo.org This process underscores the utility of this compound as a transient but essential building block.
| Starting Material | Intermediate | Product | Key Transformation | Source |
|---|---|---|---|---|
| 2-Methoxynaphthalene | This compound | 2-Methoxy-6-bromonaphthalene | Bromination followed by selective debromination | epo.org |
| β-Naphthol | 1,6-Dibromo-2-naphthol (B94854) | 6-Bromo-2-methoxynaphthalene | Bromination, Reduction, Methylation | google.comgoogle.com |
The synthesis starting from β-naphthol also highlights the importance of the 1,6-dibromo intermediate. In this route, β-naphthol is first brominated to give 1,6-dibromo-β-naphthol. google.com This intermediate is then reduced to remove the bromine at the 1-position, followed by methylation of the hydroxyl group to yield 6-bromo-2-methoxynaphthalene. google.com While the intermediate in this specific path is the hydroxyl analog, it demonstrates the established strategy of using a 1,6-dibromo pattern to ultimately install a bromine at the 6-position. The conversion to this compound would follow via methylation prior to the selective reduction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromo-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOLDKRKNUVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66996-59-6 | |
| Record name | 1,6-DIBROMO-2-METHOXY-NAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 1,6 Dibromo 2 Methoxynaphthalene
Direct Halogenation Strategies
Direct halogenation presents a primary route for the synthesis of 1,6-Dibromo-2-methoxynaphthalene. This approach involves the direct bromination of a suitable precursor, most commonly 2-methoxynaphthalene (B124790). The key challenge in this strategy lies in controlling the regioselectivity of the bromination to favor the desired 1,6-disubstituted product.
Regioselective Bromination of 2-Methoxynaphthalene
The methoxy (B1213986) group in 2-methoxynaphthalene is an activating, ortho-, para-directing group. This electronic influence makes the naphthalene (B1677914) ring susceptible to electrophilic aromatic substitution, but also complicates the selective introduction of bromine atoms at the desired positions. Various methods have been developed to enhance the regioselectivity of this reaction.
Utilization of Bromine and Co-solvents (e.g., Acetic Acid)
A common method for the synthesis of this compound involves the direct bromination of 2-methoxynaphthalene using elemental bromine in a co-solvent, such as acetic acid. google.comgoogle.comprepchem.com The process typically involves dissolving 2-methoxynaphthalene in glacial acetic acid and then adding a solution of bromine in acetic acid. prepchem.com The reaction is often heated to facilitate the completion of the dibromination. prepchem.com
One patented process describes the bromination of 2-methoxynaphthalene in a carboxylic acid solution to yield this compound. google.comgoogle.com This is followed by an in-situ dehalogenation step to produce 2-bromo-6-methoxynaphthalene (B28277). google.comgoogle.com In a specific example, a solution of bromine in glacial acetic acid was added to a suspension of 2-methoxynaphthalene in glacial acetic acid, with the temperature maintained at 40-45°C. prepchem.com After the addition, the mixture was stirred for an additional 1.5 hours to ensure the reaction went to completion. prepchem.com
| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| 2-Methoxynaphthalene | Bromine | Acetic Acid | 40-45 | 1.5 | This compound |
Table 1: Synthesis of this compound using Bromine and Acetic Acid.
Employment of N-Bromosuccinimide (NBS) Systems
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic compounds. wikipedia.orgcommonorganicchemistry.com It is often used for the regioselective bromination of activated aromatic systems. wku.edu The use of NBS can offer advantages over elemental bromine, including milder reaction conditions and improved selectivity. wku.edu For activated aromatic rings like anilines and phenols, bromination with NBS can occur readily at or below room temperature. commonorganicchemistry.com
In the context of substituted naphthalenes, the regioselectivity of NBS bromination can be influenced by the solvent. For instance, the use of acetonitrile (B52724) has been shown to increase the polarization of the N-Br bond in NBS, leading to enhanced reaction rates and regioselectivity in the bromination of activated arenes. wku.edu While specific studies on the direct synthesis of this compound using NBS are not extensively detailed in the provided results, the principles of NBS bromination of activated aromatic systems are well-established. wikipedia.orgcommonorganicchemistry.comwku.edu
In-Situ Bromine Generation from Hydrogen Bromide and Peroxidic Compounds
An alternative and often "greener" approach to direct bromination involves the in-situ generation of bromine. This can be achieved by combining a bromide source, such as hydrogen bromide (HBr), with an oxidizing agent, like a peroxidic compound (e.g., hydrogen peroxide, H₂O₂). researchgate.netresearchgate.netmanac-inc.co.jp This method avoids the handling of highly corrosive and toxic elemental bromine.
This in-situ generation of bromine can be applied to the bromination of various aromatic compounds. researchgate.netresearchgate.net The reaction of HBr with H₂O₂ produces bromine, which then acts as the electrophile in the aromatic substitution reaction. researchgate.netmanac-inc.co.jp A patent describes a process where bromine is generated in situ from a mixture of 2-methoxynaphthalene, hydrogen bromide, and a peroxidic compound to produce this compound. google.com This method can be highly efficient, with the potential for all the bromine to be utilized effectively in the process. google.com The reaction is typically conducted in a liquid phase, often using a halocarbon or halohydrocarbon as a solvent. google.com
| Reactant | Reagents | Solvent | Product |
| 2-Methoxynaphthalene | Hydrogen Bromide, Peroxidic Compound | Halocarbon/Halohydrocarbon | This compound |
Table 2: In-Situ Bromine Generation for the Synthesis of this compound.
Catalytic Enhancement and Selectivity Control in Bromination Processes
The regioselectivity of bromination reactions can be further controlled and enhanced through the use of catalysts. While traditional methods often rely on Lewis acid catalysts, which can be harsh and environmentally undesirable, newer approaches focus on greener alternatives. wku.edu For example, solid catalysts like montmorillonite (B579905) clay (KSF) have been shown to be effective in the polybromination of naphthalene, indicating their potential for directing the position of bromination. cardiff.ac.uk Although not specifically documented for this compound in the provided results, the principle of using catalysts to control regioselectivity is a key area of research in electrophilic aromatic substitution. wku.edu
Stepwise Synthesis via Brominated Naphthols
An alternative to the direct dibromination of 2-methoxynaphthalene is a stepwise approach that begins with the bromination of a naphthol derivative, followed by methylation. A common precursor in this route is β-naphthol (2-naphthol).
The process generally involves the following steps:
Bromination of β-naphthol: β-naphthol is first brominated to produce 1,6-dibromo-2-naphthol (B94854). google.com This reaction is typically carried out using bromine in a suitable solvent like methylene (B1212753) chloride or acetic acid. orgsyn.org
Selective Reduction: The resulting 1,6-dibromo-2-naphthol undergoes a selective reduction to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol (B32079). google.com This reduction can be achieved using reagents like sodium bisulfite or tin. orgsyn.org
Methylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is methylated to give the target compound, this compound is not the final product in this sequence, but rather 6-bromo-2-methoxynaphthalene. google.com However, this pathway highlights the synthesis of key brominated methoxynaphthalene intermediates.
A patent describes a process where β-naphthol is brominated with an excess of bromine in butanol, with the simultaneous addition of hydrogen peroxide, to yield 1,6-dibromo-β-naphthol with high selectivity. google.com Another established procedure involves the bromination of β-naphthol in glacial acetic acid, followed by reduction with mossy tin to afford 6-bromo-2-naphthol. orgsyn.org
| Starting Material | Step 1 Reagent | Intermediate 1 | Step 2 Reagent | Intermediate 2 | Step 3 Reagent | Final Product |
| β-Naphthol | Bromine | 1,6-Dibromo-2-naphthol | Sodium Bisulfite or Tin | 6-Bromo-2-naphthol | Methylating Agent | 6-Bromo-2-methoxynaphthalene |
Table 3: Stepwise Synthesis of 6-Bromo-2-methoxynaphthalene via Brominated Naphthols.
Initial Bromination of 2-Naphthol (B1666908) to 1,6-Dibromo-2-naphthol
The synthesis commences with the bromination of 2-naphthol. youtube.comgoogle.com In a typical procedure, 2-naphthol is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like methylene chloride. google.comorgsyn.org Bromine is then added to this solution. youtube.com The reaction is often carried out in the absence of a catalyst. google.comgoogle.com The reaction mixture is stirred, and the temperature is controlled, sometimes with cooling to manage the exothermic reaction. prepchem.com
Following the addition of bromine, the intermediate product, 1,6-dibromo-2-naphthol, is often not isolated in a pure form but is carried forward to the next step. youtube.comgoogle.com In some procedures, a reduction step using reagents like tin or sodium sulfite (B76179) is employed to remove the bromine at the 1-position, yielding 6-bromo-2-naphthol. youtube.comgoogle.comorgsyn.org However, for the synthesis of the title compound, the 1,6-dibromo intermediate is the desired product of this stage.
A study reported the bromination of 2-naphthol in butanol at 35°C with the gradual addition of bromine. google.com After a certain point, hydrogen peroxide was added concurrently with the remaining bromine. google.com This process resulted in a high yield of 1,6-dibromo-2-naphthol. google.com
| Reactant | Reagent | Solvent | Temperature | Catalyst | Reference |
|---|---|---|---|---|---|
| 2-Naphthol | Bromine | Glacial Acetic Acid | Not specified | None | orgsyn.org |
| 2-Naphthol | Bromine | Methylene Chloride | -5°C to 38°C | None | google.com |
| 2-Naphthol | Bromine/Hydrogen Peroxide | Butanol | 35°C | None | google.com |
Subsequent O-Methylation of 1,6-Dibromo-2-naphthol
The second step in the synthesis is the O-methylation of 1,6-dibromo-2-naphthol to produce this compound. This reaction involves the conversion of the hydroxyl group of the naphthol into a methoxy group.
A common method for this methylation is the Williamson ether synthesis, which can employ various methylating agents. tandfonline.com These include dimethyl sulfate (B86663) and methyl halides like methyl bromide. google.comtandfonline.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. google.comyoutube.com The choice of solvent and reaction temperature are crucial parameters that are optimized to ensure high yield and purity. google.comresearchgate.net For instance, the methylation of 6-bromo-2-naphthol (a related compound) has been performed using methyl bromide in the presence of aqueous sodium hydroxide at temperatures ranging from 35°C to 70°C. google.com Another approach involves the use of dimethyl carbonate as an environmentally friendlier methylating agent. tandfonline.com
Mechanistic Elucidation of Bromination Reactions
The regioselectivity of the bromination of naphthalene derivatives is a key aspect of the synthesis, governed by the principles of electrophilic aromatic substitution.
Pathways of Electrophilic Aromatic Substitution on Naphthalene Ring Systems
Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. youtube.comlibretexts.org The substitution can occur at either the α (1-position) or β (2-position) of the naphthalene ring. pearson.com The reaction proceeds through the formation of a carbocation intermediate, also known as a naphthalenonium ion or a sigma complex. youtube.comyoutube.com The stability of this intermediate determines the preferred position of attack.
The attack of an electrophile at the α-position leads to a carbocation intermediate that is stabilized by resonance, with two resonance structures that retain a complete benzene ring. youtube.com In contrast, the intermediate formed from attack at the β-position has only one such resonance structure. youtube.comstackexchange.com Consequently, the α-position is generally more reactive. libretexts.orgpearson.com
Influence of Steric and Electronic Effects on Regioselectivity
Both steric and electronic factors influence the outcome of electrophilic substitution on naphthalene rings. The hydroxyl group in 2-naphthol is an activating, ortho-, para-directing group. This electronic effect favors substitution at the 1 and 3 positions (ortho) and the 6 and 7 positions (para).
However, steric hindrance can play a significant role, especially when dealing with bulky substituents or reagents. stackexchange.com For the bromination of 2-naphthol, the initial substitution occurs at the more reactive α-position (position 1). The second bromine atom then adds to the other ring, directed by the hydroxyl group to the para-position (position 6), which is sterically less hindered than the alternative ortho-position. The regioselectivity can also be influenced by reaction conditions such as temperature and the solvent system used. youtube.commdpi.com For instance, in some sulfonations of naphthalene, the product distribution is temperature-dependent. youtube.com
Optimization of Synthetic Protocols for Enhanced Yield and Purity
For any synthetic process, particularly those with industrial applications, optimization is crucial to maximize yield and purity while minimizing costs and environmental impact.
Process Efficiency and Industrial Scalability Considerations
The efficiency of the synthesis of this compound can be improved by carefully controlling reaction parameters. In the bromination step, the molar ratio of bromine to 2-naphthol is a critical factor. google.com Using a slight excess of bromine can help ensure complete conversion of the starting material. google.com The choice of solvent is also important; chlorinated solvents or alcohols have been used effectively. google.comgoogle.com
Mitigation of Undesired By-product Formation
The primary by-products encountered during the dibromination of 2-methoxynaphthalene include monobrominated isomers, other dibrominated isomers, and polybrominated species. The mitigation of these by-products hinges on a careful control of reaction conditions and a mechanistic understanding of the bromination reaction.
Key By-products in the Synthesis of this compound:
Monobrominated Isomers: 1-Bromo-2-methoxynaphthalene (B48351) and 6-Bromo-2-methoxynaphthalene are the expected intermediates. Incomplete reaction can lead to their presence in the final product mixture.
Isomeric Dibromides: Besides the desired 1,6-dibromo isomer, other isomers such as 1,3-, 1,5-, and 3,6-dibromo-2-methoxynaphthalene can be formed. The distribution of these isomers is highly dependent on the reaction conditions.
Polybrominated Naphthalenes: Over-bromination can lead to the formation of tri- or even tetra-brominated naphthalenes, further complicating the product mixture.
Hydrolysis Products: In processes starting from 2-naphthol followed by methylation, incomplete methylation or hydrolysis of the methoxy group under certain conditions can lead to the presence of brominated naphthols. For instance, the formation of 2-hydroxy-6-bromo-naphthalene has been noted as an undesired by-product in some synthetic routes.
Strategies for By-product Mitigation:
The selective synthesis of this compound requires a fine-tuning of several reaction parameters:
Control of Stoichiometry: Precise control over the molar ratio of the brominating agent to the substrate is crucial. Using a slight excess of the brominating agent can help to drive the reaction to completion and minimize the presence of monobrominated intermediates. However, a large excess should be avoided to prevent the formation of polybrominated by-products.
Choice of Brominating Agent: The reactivity of the brominating agent can influence the selectivity of the reaction. While elemental bromine (Br2) is commonly used, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and potentially higher selectivity in some cases.
Solvent Effects: The solvent can play a significant role in modulating the reactivity and selectivity of the bromination reaction. Halogenated solvents like dichloromethane (B109758) or dichloroethane are often employed. The polarity of the solvent can influence the stability of the intermediate carbocations (Wheland intermediates), thereby affecting the isomer distribution.
Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Generally, lower temperatures favor kinetic control, which can lead to a different isomer ratio compared to reactions run at higher temperatures under thermodynamic control. It is essential to maintain a consistent and optimized temperature throughout the reaction.
Catalysis: While not always necessary, the use of a catalyst can influence the regioselectivity of bromination. Lewis acids or other catalysts can polarize the Br-Br bond, increasing the electrophilicity of the bromine and potentially altering the substitution pattern.
Detailed Research Findings on By-product Distribution:
Research into the synthesis of related compounds, such as the bromination of 2-naphthol to 1,6-dibromo-2-naphthol (a precursor to this compound), provides valuable insights into by-product formation. A patent for the manufacture of 2-bromo-6-methoxynaphthalene, which proceeds via the 1,6-dibromo-2-naphthol intermediate, presents gas chromatography (GC) analysis of the reaction mixture.
Table 1: Product Distribution in the Bromination of β-Naphthol
| Compound | Percentage in Mixture (Method 1) | Percentage in Mixture (Method 2) |
| 1,6-Dibromo-β-naphthol | 90.5% | 95.4% |
| 6-Bromo-β-naphthol | 1.9% | 1.8% |
| 1-Bromo-β-naphthol | 1.9% | 0.7% |
| Other By-products | 5.7% | ~2.1% |
Data adapted from patent literature describing the bromination of β-naphthol. Method 1 involved the gradual addition of bromine, followed by simultaneous addition of hydrogen peroxide. Method 2 provides an optimized result with higher purity of the desired product.
This data illustrates that even under controlled conditions, a mixture of products is obtained. The "other by-products" likely include other isomeric dibromonaphthols and potentially some polybrominated species. The strategies to mitigate these would be analogous to those for the direct dibromination of 2-methoxynaphthalene, focusing on optimizing reagent stoichiometry, temperature, and solvent.
Further process optimization can significantly reduce the level of impurities. For instance, a patent describing the production of brominated methoxynaphthalene compounds highlights a process that aims to control the level of aryl-polybromo impurities to no more than 1-5 wt% in the subsequent hydrodebromination step to produce 2-bromo-6-methoxynaphthalene. google.com This implies that the initial dibromination step must be highly selective to achieve such purity.
By carefully selecting the reaction conditions based on a mechanistic understanding of electrophilic substitution on the naphthalene ring, the formation of undesired by-products in the synthesis of this compound can be effectively minimized, leading to a more efficient and cleaner synthetic process.
Reactivity Profiles and Diverse Chemical Transformations of 1,6 Dibromo 2 Methoxynaphthalene
Selective Halogen Functionalization
The presence of two bromine atoms at positions 1 and 6 offers opportunities for selective reactions, enabling the stepwise introduction of different functionalities. The differing electronic and steric environments of the C1-Br and C-6Br bonds are key to achieving this selectivity.
Regioselective Hydrodebromination Reactions
Hydrodebromination, the removal of a bromine atom and its replacement with a hydrogen atom, can be achieved with regioselective control, allowing for the synthesis of monobrominated naphthalene (B1677914) derivatives.
Iron-catalyzed hydrodehalogenation has emerged as a practical and mild method for the reduction of aryl halides. rsc.org While specific studies on 1,6-dibromo-2-methoxynaphthalene are not extensively documented, general principles of iron-catalyzed dehalogenation of aryl bromides suggest a viable pathway for its selective monodebromination. rsc.org These reactions typically employ an iron catalyst, such as iron(III) acetylacetonate, and a Grignard reagent, like tert-butylmagnesium chloride, which acts as the reductant. rsc.org The reaction proceeds under mild conditions and demonstrates high chemoselectivity, tolerating a variety of functional groups including ethers. rsc.org
The general applicability of this method to various aryl bromides suggests that this compound could undergo selective debromination. The regioselectivity would likely be influenced by the steric and electronic differences between the two bromine atoms.
Table 1: General Conditions for Iron-Catalyzed Hydrodebromination of Aryl Bromides
| Parameter | Condition |
| Catalyst | Fe(acac)₃ (1-5 mol%) |
| Reductant | t-BuMgCl (1.5-3 equiv.) |
| Solvent | THF |
| Temperature | 0 °C to 35 °C |
| Reaction Time | 1-4 hours |
| Data synthesized from studies on various aryl halides. rsc.org |
Tungsten carbide has been investigated as a potential catalyst for hydrogenation reactions, exhibiting properties similar to platinum-group metals. wpmucdn.comrsc.org While its primary applications have been in areas like CO₂ hydrogenation and toluene (B28343) hydrogenation, the principles of catalytic hydrogenation suggest its potential for the dehalogenation of aryl halides. umass.edursc.org Tungsten carbide catalysts are known to facilitate the dissociation of molecular hydrogen. wpmucdn.comrsc.org
The regioselectivity of debromination in dibromonaphthalenes is a critical aspect for their synthetic utility. nih.gov In the case of this compound, several factors would influence which bromine atom is preferentially removed:
Steric Hindrance: The bromine atom at the 1-position (α-position) is generally more sterically hindered than the bromine at the 6-position (β-position) due to the adjacent peri-hydrogen. This can make the C1-Br bond less accessible to bulky reagents or catalyst surfaces.
Electronic Effects: The methoxy (B1213986) group at the 2-position is an electron-donating group, which activates the naphthalene ring towards electrophilic attack and can influence the electronic environment of the C-Br bonds. The precise electronic influence on the relative reactivity of the two C-Br bonds in hydrodebromination would depend on the reaction mechanism. In transition metal-catalyzed reactions, the electronic nature of the positions can affect oxidative addition steps. nih.gov
Reaction Mechanism: The mechanism of the debromination reaction plays a crucial role. For instance, in bromine-lithium exchange reactions on 1,7-dibromonaphthalene, selectivity for the 1-position is observed, whereas transition metal-catalyzed cross-coupling reactions favor the less hindered 7-position. nih.gov A similar dichotomy in reactivity could be expected for this compound. For reductive processes, the stability of potential intermediates would also be a determining factor.
Nucleophilic Aromatic Substitution Reactions
While aromatic rings are generally electron-rich and undergo electrophilic substitution, aryl halides can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
In this compound, the methoxy group is electron-donating, which generally disfavors SNAr. However, the bromine atoms themselves are moderately electron-withdrawing. Nucleophilic substitution on this compound would likely require forcing conditions or the use of a very strong nucleophile. The position of substitution would be at the carbon bearing the bromine atom. The relative reactivity of the C1-Br versus the C6-Br bond towards nucleophilic attack would depend on the ability of the ring to stabilize the intermediate negative charge, which is influenced by the position of the methoxy group.
Further Halogenation Reactivity
Further halogenation of this compound would be governed by the directing effects of the existing substituents. The methoxy group at the 2-position is a strong activating group and is ortho-, para-directing. The bromine atoms are deactivating but are also ortho-, para-directing.
Considering the positions on the naphthalene ring relative to the methoxy group, the unoccupied ortho position is C3 and the unoccupied para position is C4. The other ring is less activated by the methoxy group. Therefore, electrophilic halogenation would be expected to occur preferentially on the same ring as the methoxy group. The directing effects of the existing bromines would also play a role. For instance, bromination of a related compound, 2-acetoxymethyl-4,5,7-trialkoxynaphthalene, shows that the position of bromination can be controlled by reaction conditions, such as the presence of a buffer. rsc.org This suggests that the outcome of further halogenation of this compound could be tuned to achieve specific isomers.
Transformations Involving the Methoxy Group
The methoxy group in this compound, an aryl methyl ether, is a key functional handle that can be modified or cleaved to reveal a reactive hydroxyl group.
Reactions Modifying or Cleaving the Ether Linkage
The cleavage of the ether linkage in aryl methyl ethers is a fundamental transformation in organic chemistry, often requiring strong acids or specific reagents. researchgate.netopenstax.org This reaction deprotects the hydroxyl moiety, opening pathways for further functionalization. researchgate.net
Commonly, this is achieved through nucleophilic substitution reactions (SN1 or SN2), where a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) is used. openstax.orgyoutube.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. youtube.com Depending on the substrate's structure, the halide ion then attacks the carbon of the methyl group or the aromatic ring. For aryl ethers, the cleavage typically results in a phenol (B47542) and an alkyl halide. openstax.orgyoutube.com
Several reagents and conditions have been developed for the demethylation of aryl methyl ethers. For instance, boron tribromide (BBr3) is a highly effective reagent for cleaving aryl methyl ethers. organic-chemistry.org Additionally, methods using phase-transfer catalysts like Aliquat-336 in the presence of a protic acid can accelerate the reaction and provide the corresponding phenols in good yields. researchgate.net The choice of reagent and reaction conditions can be critical to achieve selective cleavage without affecting other functional groups present in the molecule. nih.gov
| Reagent/Condition | Description |
| HBr or HI | Strong acids that facilitate ether cleavage through a nucleophilic substitution mechanism. openstax.orgyoutube.com |
| BBr₃ | A powerful Lewis acid highly effective for the cleavage of aryl methyl ethers. organic-chemistry.org |
| Aliquat-336/Protic Acid | A phase-transfer catalysis system that can enhance the rate of demethylation. researchgate.net |
Aromatic Ring Functionalization Pathways
The naphthalene core of this compound is susceptible to further functionalization through various aromatic substitution reactions.
Electrophilic Aromatic Substitution Beyond Halogenation
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the naphthalene ring. masterorganicchemistry.commsu.edu Beyond the existing bromine substituents, other electrophiles can be introduced, with the regioselectivity being directed by the existing methoxy and bromo groups. The methoxy group is an activating, ortho-, para-director, while the bromine atoms are deactivating, ortho-, para-directors.
Key EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.comyoutube.com
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3). youtube.comyoutube.com
Friedel-Crafts Alkylation: Introduction of an alkyl group (R) using an alkyl halide and a Lewis acid catalyst. youtube.comyoutube.com However, this reaction is prone to carbocation rearrangements and polyalkylation. youtube.com
The interplay of the directing effects of the methoxy and bromo substituents will determine the position of the incoming electrophile on the naphthalene ring system.
Oxidation and Reduction Chemistry of the Naphthalene Core
The naphthalene core can undergo both oxidation and reduction reactions, although these are less common than electrophilic substitution. The Birch reduction, for instance, can reduce the aromatic ring. The synthesis of 6-methoxy-2-tetralone (B1345760) from 6-methoxy-2-naphthol, a related compound, proceeds through a Birch reduction, indicating the feasibility of such transformations on this type of naphthalene system. orgsyn.org
Oxidative cleavage of the naphthalene ring is also possible under harsh conditions, but this is generally a destructive process. More controlled oxidations might be achievable to form quinone-like structures, depending on the reagents and conditions employed.
Cross-Coupling and Catalyst-Mediated Reactions
The bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. mdpi.comnih.gov This reaction involves the coupling of an organohalide (in this case, the dibromonaphthalene) with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The reactivity of the two bromine atoms in this compound may differ, potentially allowing for selective mono- or di-substitution depending on the reaction conditions, catalyst, and coupling partner. mdpi.com Studies on dihalobenzenes have shown that selectivity for multi-coupling over mono-coupling is often observed and can be influenced by the catalyst, temperature, and reactivity of the system. mdpi.com A variety of boronic acids or their esters can be used, introducing alkyl, alkenyl, aryl, or heteroaryl groups onto the naphthalene core. nih.gov
The development of efficient catalysts, such as those based on bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of Suzuki-Miyaura coupling to include less reactive aryl chlorides and challenging substrates. rsc.org This powerful reaction allows for the synthesis of a wide array of complex molecules from the this compound scaffold.
| Reaction | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester, Pd catalyst, Base | Biaryl, alkylnaphthalene, etc. |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenylnaphthalene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylnaphthalene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aminonaphthalene |
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful method for C-C bond formation. wikipedia.org In the context of this compound, the presence of two bromine atoms at electronically and sterically distinct positions (C1 and C6) introduces the potential for regioselective and sequential functionalization.
Research has demonstrated the differential reactivity of the two carbon-bromine bonds. The C1-bromo group exhibits higher reactivity, allowing for its selective removal or replacement, which in turn makes the C6-bromo group available for subsequent transformations like the Heck reaction. This stepwise approach is exemplified in the synthesis of the non-steroidal anti-inflammatory drug, Naproxen (B1676952). The industrial synthesis of Naproxen utilizes the Heck reaction between 2-bromo-6-methoxynaphthalene (B28277) and ethylene. researchgate.netrug.nl The precursor, 2-bromo-6-methoxynaphthalene, can be conceptually derived from this compound by selective de-bromination at the C1 position, highlighting the synthetic utility of the dibrominated compound as a versatile starting material.
The Heck reaction involving the 6-bromo position proceeds efficiently, coupling the naphthyl core with an alkene to introduce a vinyl group, which is a key intermediate for further elaboration.
The palladium-catalyzed coupling at the C6 position of the 2-methoxynaphthalene (B124790) scaffold is a well-established transformation. The reaction typically employs a palladium catalyst, often in conjunction with a phosphine ligand, and a base to facilitate the catalytic cycle. buecher.de
The following table summarizes a key industrial application of the Heck reaction on a closely related substrate, demonstrating the established reactivity of the C6-bromo position.
Table 1: Heck Reaction for the Synthesis of a Naproxen Intermediate
| Alkene | Catalyst System | Base / Solvent | Conditions | Product | Yield (%) | Reference |
| Ethylene | Palladium Catalyst | Base | High Temp. / Pressure | 6-methoxy-2-vinylnaphthalene | Not specified in source | researchgate.netrug.nl |
This reaction forms 6-methoxy-2-vinylnaphthalene, a direct precursor that is subsequently converted to Naproxen via carbonylation. researchgate.netrug.nl The success of this large-scale industrial process underscores the reliability and efficiency of the Heck reaction at the C6 position of the methoxynaphthalene ring system. While this specific example starts from 2-bromo-6-methoxynaphthalene, it directly informs the synthetic potential of this compound as a substrate for producing mono- or di-alkenylated naphthalene derivatives through controlled, regioselective Heck couplings.
Spectroscopic and Crystallographic Characterization of 1,6 Dibromo 2 Methoxynaphthalene and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1,6-Dibromo-2-methoxynaphthalene is predicted to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine and methoxy substituents. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the naphthalene (B1677914) ring current. ucl.ac.uk
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, typically around δ 3.9 ppm. chemicalbook.com The exact positions of the aromatic protons are dictated by their position relative to the electron-withdrawing bromine atoms and the electron-donating methoxy group. Protons adjacent to the bromine atoms will be shifted further downfield. Spin-spin coupling between adjacent, non-equivalent protons will result in multiplets (doublets, doublets of doublets), providing crucial information on the substitution pattern.
For comparison, the ¹H NMR spectrum of the analogue 2-Bromo-6-methoxynaphthalene (B28277) in CDCl₃ shows signals at δ 7.89 (d), 7.61 (d), 7.57 (d), 7.48 (d), 7.14 (dd), and 7.07 (d) for the aromatic protons, and a singlet at δ 3.89 for the methoxy protons. chemicalbook.comchemicalbook.com Another analogue, 1-Bromo-2-methoxynaphthalene (B48351), displays aromatic proton signals at δ 8.23 (d), 7.84-7.73 (m), 7.59 (t), 7.40 (t), and 7.28 (d), with the methoxy singlet at δ 4.04. beilstein-journals.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Analogues
| Compound | Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | Aromatic H | 7.0 - 8.5 |
| Methoxy H | ~3.9 | |
| 2-Bromo-6-methoxynaphthalene chemicalbook.comchemicalbook.com | Aromatic H | 7.07 - 7.89 |
| Methoxy H | 3.89 | |
| 1-Bromo-2-methoxynaphthalene beilstein-journals.org | Aromatic H | 7.28 - 8.23 |
| Methoxy H | 4.04 | |
| 2-Methoxynaphthalene (B124790) chemicalbook.com | Aromatic H | 7.13 - 7.76 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. libretexts.org
The carbon atom of the methoxy group is expected to resonate in the range of δ 55-60 ppm. beilstein-journals.orgresearchgate.net The ten carbons of the naphthalene ring will appear in the aromatic region (δ 100-160 ppm). The carbons directly bonded to the bromine atoms (C-1 and C-6) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C-2) will be significantly deshielded, appearing at a higher chemical shift (downfield), typically around δ 155 ppm. chemicalbook.combeilstein-journals.org The quaternary carbons (those not bonded to hydrogen) often show weaker signals.
For the analogue 1-Bromo-2-methoxynaphthalene, the reported ¹³C NMR signals in CDCl₃ are δ 153.79, 133.16, 129.86, 128.97, 128.05, 127.75, 126.16, 124.34, 113.68, 108.73, and 57.09 (methoxy carbon). beilstein-journals.org For 2-Bromo-6-methoxynaphthalene, the signals are also well-documented. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogues
| Compound | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | Aromatic C | 100 - 160 |
| C-Br | Variable, influenced by position | |
| C-O | ~155 | |
| Methoxy C | 55 - 60 | |
| 1-Bromo-2-methoxynaphthalene beilstein-journals.org | Aromatic C | 108.73 - 153.79 |
| Methoxy C | 57.09 | |
| 2-Methoxynaphthalene chemicalbook.com | Aromatic C | 105 - 157 |
Advanced Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the specific substitution pattern of this compound, two-dimensional (2D) NMR techniques are indispensable. nih.gov
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity of the proton-bearing aromatic carbons. bas.bg
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC/HMQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons. nih.govbas.bg
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the positions of quaternary carbons and for confirming the placement of substituents like the bromine atoms and the methoxy group by observing correlations from the methoxy protons to the C-2 and C-3 carbons, and from aromatic protons to the brominated carbons. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are in close proximity, which can help to confirm stereochemical details and assignments, particularly in complex or crowded regions of the molecule.
The application of these techniques to related naphthalene derivatives has been crucial for their structural elucidation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.gov
Molecular Ion Detection and Fragmentation Pattern Interpretation
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Given the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks in this cluster would be [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion (for C₁₁H₈⁷⁹Br₂O) is 313.8989 g/mol .
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to an [M-15]⁺ ion.
Loss of a bromine atom (•Br): This would result in a significant peak at [M-79/81]⁺.
Loss of the entire methoxy group (•OCH₃): This would produce an ion at [M-31]⁺.
Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion could lose CO, leading to an [M-15-28]⁺ peak.
For the analogue 2-Bromo-6-methoxynaphthalene, the mass spectrum shows a prominent molecular ion peak at m/z 236 (for one bromine atom) and a base peak at m/z 193, corresponding to the loss of a bromine atom. chemicalbook.com The mass spectrum of 2-methoxynaphthalene shows a strong molecular ion peak at m/z 158 and a significant fragment at m/z 115, resulting from the loss of the •CHO group. nih.govnist.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the presence of specific functional groups. chemicalbook.com
The IR spectrum of this compound would exhibit several characteristic absorption bands:
C-H stretching (aromatic): These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.
C-H stretching (aliphatic): The C-H bonds of the methoxy group will show stretching vibrations in the region of 2950-2850 cm⁻¹.
C=C stretching (aromatic): The stretching of the carbon-carbon double bonds within the naphthalene ring will produce several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-O stretching (ether): A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected. This usually consists of two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.
C-Br stretching: The carbon-bromine bond vibration is expected to absorb in the far-infrared region, typically between 600 and 500 cm⁻¹.
The IR spectrum for the related compound 2-methoxynaphthalene shows characteristic peaks that align with these predictions. chemicalbook.comnist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Variable, Sharp |
| Asymmetric C-O Stretch | ~1250 | Strong |
| Symmetric C-O Stretch | ~1040 | Strong |
X-ray Crystallography and Solid-State Structure Analysis
The solid-state structures of all ten isomers of di(bromomethyl)naphthalene have been elucidated by single-crystal X-ray diffraction, providing a complete dataset for analyzing the effects of substituent positioning on the molecular and crystal structure. researchgate.net
The crystal structures of nine out of the ten di(bromomethyl)naphthalene isomers were determined, with the structure of the 1,8-isomer having been previously reported. researchgate.net The crystallographic data, including unit cell parameters and space groups, are essential for defining the three-dimensional arrangement of the molecules in the crystal lattice. For instance, the 1,5- and 2,6-isomers exhibit crystallographic inversion symmetry, while the 2,7-isomer possesses mirror symmetry through the central bond. researchgate.net
Below is a representative table of the kind of data obtained from single-crystal X-ray diffraction studies, illustrated with hypothetical data for an analogue.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data and Refinement for a Di(bromomethyl)naphthalene Analogue
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀Br₂ |
| Formula Weight | 329.99 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.345(2) |
| b (Å) | 10.123(3) |
| c (Å) | 14.567(4) |
| α (°) | 90 |
| β (°) | 102.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1201.5(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.825 |
| Absorption Coefficient (mm⁻¹) | 7.54 |
| F(000) | 640 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5678 |
| Independent reflections | 2765 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
The orientation of the bromomethyl groups relative to the naphthalene ring system is a key conformational feature. In the series of di(bromomethyl)naphthalene isomers, the conformation is dictated by the substitution pattern. For the 1,2-, 1,7-, and 2,7-isomers, the bromomethyl groups are oriented on the same side of the naphthalene ring system. In contrast, for all other isomers, they point to opposite sides. researchgate.net This fundamental difference in molecular shape significantly influences the subsequent crystal packing.
Theoretical and Computational Studies on 1,6 Dibromo 2 Methoxynaphthalene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure and predicting the reactivity of molecules like 1,6-dibromo-2-methoxynaphthalene. These computational methods provide insights into the fundamental properties of a molecule, guiding further experimental research and application development.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iq It is a popular method in quantum chemistry and solid-state physics for ground-state electronic structure calculations. uobaghdad.edu.iq DFT methods have been shown to provide a good balance between accuracy and computational cost. uobaghdad.edu.iq
In the context of this compound, DFT calculations can be employed to determine its optimized molecular geometry, which is the first step in any computational analysis. samipubco.com By finding the most stable arrangement of atoms, researchers can then accurately predict a variety of electronic properties. samipubco.com These calculations involve using different basis sets, such as 6-31G(d,p), to describe the atomic orbitals. uobaghdad.edu.iq The choice of basis set can influence the accuracy of the results. samipubco.comnih.gov
The electronic structure of a molecule, as determined by DFT, provides a wealth of information about its reactivity. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor. nih.gov These sites are prone to electrophilic or nucleophilic attack, respectively, thus predicting the molecule's reactive behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Stability
A key aspect of understanding a molecule's reactivity and stability lies in the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. growingscience.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. numberanalytics.com A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.comlibretexts.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. numberanalytics.com
DFT calculations are commonly used to determine the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. samipubco.comnih.gov For naphthalene (B1677914) and its derivatives, these calculations have been performed using various DFT functionals and basis sets to understand their electronic properties. samipubco.com The calculated HOMO-LUMO gap for naphthalene, for instance, has been found to be around 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com
| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| DFT | 6-31G | -5.82 | -1.11 | 4.71 |
Computational Insights into Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry provides powerful tools to investigate the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates. samipubco.com
For a molecule like this compound, computational methods can be used to model various reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. These calculations can help in understanding the role of the substituents (bromo and methoxy (B1213986) groups) in directing the regioselectivity of these reactions. By calculating the activation energies for different possible reaction pathways, one can predict which products are most likely to be formed.
Molecular Dynamics and Conformation Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. nih.gov
Simulation of Molecular Behavior and Conformational Landscapes
Molecular dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape. nih.gov These simulations can reveal the preferred conformations of a molecule and the energy barriers between them. nih.govrsc.org
For this compound, MD simulations could be used to study the rotational barriers around the C-O bond of the methoxy group and the C-Br bonds. This information is valuable for understanding how the molecule might interact with other molecules or surfaces. The flexibility of the naphthalene ring system itself can also be assessed. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Related Naphthalene Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. civilica.com
For naphthalene derivatives, QSAR models have been developed to predict a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egresearchgate.netnih.gov These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. civilica.com
For example, a 3D-QSAR study on polychlorinated naphthalenes (PCNs) was conducted to design environmentally friendly derivatives with lower biological toxicity. nih.gov This study established models based on the experimental toxicity data of 14 PCNs to guide the modification of their structures. nih.gov While a specific QSAR study on this compound is not available, the principles and methodologies applied to other naphthalene derivatives could be readily adapted to predict its potential biological activities.
Academic and Industrial Applications of 1,6 Dibromo 2 Methoxynaphthalene and Its Derivatives
Strategic Intermediate in Complex Organic Synthesis
The reactivity of the bromine atoms in 1,6-dibromo-2-methoxynaphthalene, particularly their susceptibility to palladium-catalyzed cross-coupling reactions, makes it a versatile building block for constructing complex molecular architectures.
Precursor for Pharmaceutically Relevant Compounds (e.g., Naproxen (B1676952), Nabumetone)
While this compound itself is not a direct precursor in the most common industrial syntheses of Naproxen and Nabumetone, its close analog, 2-bromo-6-methoxynaphthalene (B28277), is a crucial starting material. tandfonline.com The synthesis of 2-bromo-6-methoxynaphthalene can be achieved through the methylation of 6-bromo-2-naphthol (B32079). tandfonline.com This key intermediate is then utilized in the synthesis of these widely used non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com
For the synthesis of Nabumetone , one method involves the reaction of 2-bromo-6-methoxynaphthalene with 3-buten-2-ol (B146109) in the presence of a palladium catalyst. epo.org Another approach starts from 2-acetyl-6-methoxynaphthalene, which can be prepared from 2-methoxynaphthalene (B124790) through Friedel-Crafts acylation. orgsyn.org
The synthesis of Naproxen often involves 2-bromo-6-methoxynaphthalene as a key intermediate. tandfonline.comresearchgate.net For instance, a palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene is a step in one synthetic route. researchgate.net Amide derivatives of naproxen have also been synthesized and show significant anti-inflammatory activity. nih.govmdpi.com
Table 1: Key Intermediates and Reactions in the Synthesis of Naproxen and Nabumetone
| Target Compound | Key Intermediate | Key Reaction Type | Reference |
| Nabumetone | 2-Bromo-6-methoxynaphthalene | Palladium-catalyzed coupling | epo.org |
| Naproxen | 2-Bromo-6-methoxynaphthalene | Palladium-catalyzed ethynylation | researchgate.net |
Building Block for the Synthesis of Novel Naphthalene (B1677914) Derivatives
The utility of dibromonaphthalene derivatives extends to the creation of a wide array of novel compounds with diverse applications. For example, 2,6-dibromonaphthalene (B1584627), a related compound, is used to synthesize novel naphthalene derivatives through Suzuki and Sonogashira coupling reactions. nih.gov These reactions allow for the introduction of various functional groups, leading to materials with specific electronic and optical properties. nih.gov
The naphthalene scaffold is also a core component in the development of new therapeutic agents. For instance, naphthalene sulfonamide derivatives have been synthesized and evaluated as antagonists for the human CC chemokine receptor 8 (CCR8), which is a target for inflammatory diseases. nih.gov Furthermore, novel 6-methoxynaphthalene derivatives have been synthesized and show potential as anticancer agents. researchgate.net The synthesis of these complex molecules often relies on the strategic use of brominated naphthalene precursors to build the desired molecular framework. nih.govresearchgate.net Hybrid molecules combining naphthalene with heterocyclic structures have also been developed, exhibiting promising antitumor, anti-inflammatory, and antituberculosis activities. rsc.org
Utilization in the Preparation of Chiral Synthons
The development of asymmetric synthesis methods is crucial for producing enantiomerically pure pharmaceuticals. While direct use of this compound in chiral synthon preparation is not widely documented, related naphthalene derivatives are instrumental in this area. For example, the asymmetric synthesis of (2S)-2-bromo-1-(6'-methoxy-2'-naphthyl)propan-1-one, a chiral building block, has been achieved using a chiral auxiliary. sioc-journal.cn This demonstrates the potential for creating stereocenters on naphthalene-containing molecules.
Asymmetric catalysis provides a powerful tool for constructing complex chiral molecules. nih.gov This includes methods like the desymmetrization of meso compounds and palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols to create chiral dihydrophenanthrenes. nih.govnih.gov The principles of asymmetric synthesis are broadly applicable and could potentially be used with appropriately designed naphthalene-based starting materials. rsc.org
Contributions to Materials Science
The rigid, aromatic structure of the naphthalene core makes it an attractive component for advanced materials.
Role in the Development of Organic Semiconductors and Polymers
Naphthalene derivatives are being explored for their potential in organic electronics. By modifying the naphthalene core through cross-coupling reactions on brominated precursors, researchers can tune the electronic properties of the resulting molecules. For example, 2,6-disubstituted naphthalene derivatives have been synthesized and incorporated into organic field-effect transistors (OFETs), demonstrating the potential of this class of compounds in semiconductor applications. nih.gov The introduction of a methoxy (B1213986) group can further influence the electronic characteristics of these materials. acs.org
Naphthalene-based polymers have also been synthesized and used as supports for catalysts in chemical reactions. mdpi.com These polymers, created through methods like Friedel–Crafts crosslinking, can provide a robust and recyclable platform for catalytic processes such as the Suzuki cross-coupling reaction. mdpi.com
Model Compound in Catalysis Research
Dibrominated aromatic compounds are frequently used as model substrates to develop and test new catalytic methods, particularly in the area of cross-coupling reactions. The differential reactivity of the bromine atoms in a molecule like this compound can be exploited to achieve selective transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are fundamental tools in modern organic synthesis. researchgate.net Bromonaphthalene derivatives are often employed to evaluate the efficacy of new catalyst systems. nih.govmdpi.com For example, the reactivity of 2-bromo-6-methoxynaphthalene in Suzuki-Miyaura cross-coupling has been studied with various palladium catalysts. The development of efficient catalysts for these transformations is an active area of research, with applications ranging from the synthesis of pharmaceuticals to the creation of novel materials. rsc.org
Precursor for Compounds Investigated in Biochemical and Biological Studies
This compound serves as a valuable scaffold and precursor for the synthesis of a variety of derivatives that are investigated for their potential applications in biochemical and biological studies. The presence of two bromine atoms at positions 1 and 6, along with a methoxy group at position 2, provides multiple reactive sites for chemical modification, allowing for the creation of diverse molecular architectures.
Synthesis of Derivatives for Antibacterial and Anticancer Evaluations
The naphthalene core, particularly the 6-methoxynaphthalene moiety, is a key structural feature in many biologically active compounds. Researchers utilize this compound and related structures as starting points to develop novel agents for therapeutic evaluation.
One area of significant research is the development of new anticancer agents. For instance, a series of 6-methoxynaphthalene derivatives were synthesized and evaluated for their antiproliferative activities against the HCT-116 colon cancer cell line. Several of these compounds demonstrated promising inhibitory activity. acs.org Molecular docking studies suggested that these active compounds could bind effectively to the active site of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, a potential target for cancer therapy. acs.org
In another study, a series of ten new naphthalene-chalcone hybrids were synthesized and investigated for their anticancer, antibacterial, and antifungal properties. thieme-connect.de Chalcones are known for their broad range of biological activities, and combining them with a naphthalene structure can yield potent hybrids. thieme-connect.de Notably, one derivative, compound 2j , showed significant activity against the A549 lung cancer cell line and also inhibited the VEGFR-2 enzyme, a key target in angiogenesis. thieme-connect.de Furthermore, this compound was found to possess both antibacterial and antifungal properties, highlighting the potential for developing dual-action therapeutic agents from the naphthalene scaffold. thieme-connect.de
The inspiration for new anticancer drugs also comes from natural products. Alkannin (B1664780) and shikonin (B1681659) are naturally occurring enantiomeric dyes with a naphthalene-related scaffold that have demonstrated antitumor properties, partly through the inhibition of DNA topoisomerase I. acs.org Inspired by these molecules, new synthetic naphthalene and naphthoquinone derivatives have been developed and tested against various human cancer cell lines to explore their antiproliferative effects and their interaction with topoisomerase I. acs.org
| Compound/Derivative Class | Biological Target/Activity | Research Findings |
| 6-Methoxynaphthalene Derivatives | Anticancer (Colon Cancer) | Compounds 6b-d and 16 showed promising inhibitory activity against the HCT-116 colon cancer cell line. acs.org |
| Naphthalene-Chalcone Hybrids | Anticancer, Antibacterial, Antifungal | Compound 2j was active against the A549 lung cancer cell line (IC₅₀ = 7.835 µM) and inhibited VEGFR-2 (IC₅₀ = 0.098 µM). It also showed antibacterial and antifungal activity. thieme-connect.de |
| Naphthalene/Naphthoquinone Derivatives | Anticancer (Topoisomerase I Inhibition) | Inspired by alkannin and shikonin, these derivatives were synthesized to evaluate their antiproliferative activities and role as topoisomerase I inhibitors. acs.org |
Exploration of Structure-Activity Relationships in Biologically Active Naphthalene Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of naphthalene-based compounds. SAR studies investigate how specific chemical modifications to the naphthalene core influence its biological activity, guiding the design of more potent and selective molecules.
A quantitative SAR analysis on a series of 22 naphthalene derivatives revealed that biological activity is significantly influenced by several physicochemical parameters. The study developed a model showing that factors including hydrogen acceptance (Ha), hydrophobicity (π), polar electronic effects (F), resonance electronic effects (R), and substituent molar connectivity (1Xvsub) could account for 85% of the variation in biological response. rsc.org This indicates that the potency of naphthalene derivatives can be systematically tuned by altering these properties.
Further SAR studies have been conducted on more complex naphthalene-based systems. For example, research on divalent naphthalene diimide (NDI) G-quadruplex ligands explored their anticancer and antiparasitic activities. nih.gov By modifying the spacer and the nature of the cationic groups attached to the central NDI core, researchers could modulate the biological effects. One dimorpholino NDI derivative emerged as a potent compound against the T. brucei parasite with an IC₅₀ of 0.17 μM and high selectivity. nih.gov Interestingly, the study found no direct correlation between the G4-quadruplex binding affinity and the biological activity, suggesting that other mechanisms of action may be at play. nih.gov
Other studies have shown that relatively simple modifications can have a significant impact. For example, the esterification of a 1-naphthalene derivative to form 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) was found to enhance its antioxidant activity and its ability to inhibit lysozyme (B549824) release from neutrophils. rsc.org This highlights how functional group manipulation is a key strategy in SAR exploration.
| Derivative Class | Structural Modification | Impact on Biological Activity |
| General Naphthalene Derivatives | Varied substituents | Activity is a function of hydrophobicity, electronic properties, and molecular connectivity. rsc.org |
| Naphthalene Diimide (NDI) Ligands | Modified spacer and cationic groups | Altered antiparasitic activity against T. brucei and L. major; a dimorpholino NDI showed an IC₅₀ of 0.17 μM against T. brucei. nih.gov |
| 1-Naphthalene Derivatives | Esterification to form diacetate | Enhanced antioxidant and anti-inflammatory effects. rsc.org |
Future Research Directions and Emerging Opportunities
The versatility of the this compound scaffold presents numerous opportunities for future research and development, from creating more environmentally friendly synthetic processes to designing next-generation materials and targeted therapeutics.
Exploration of Sustainable and Green Synthetic Routes
Traditional organic synthesis often relies on hazardous solvents and reagents, generating significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by designing safer and more efficient chemical processes. nih.gov Future research on this compound and its derivatives will likely focus on incorporating these principles.
Key strategies include the use of alternative and safer solvents like water or ionic liquids, the development of catalytic reactions to improve atom economy, and the use of energy-efficient methods such as microwave-assisted synthesis. nih.gov For example, the regioselective synthesis of 2,6-dibromonaphthalene has been achieved through a proto-debromination reaction of a tetrabrominated precursor, offering a controlled route to specific isomers. cardiff.ac.uk Applying green principles, such as using solid acid catalysts like montmorillonite (B579905) clay for bromination, can offer high selectivity and easier product separation. cardiff.ac.uk The successful application of green chemistry in the large-scale synthesis of drugs like ibuprofen (B1674241) and artemisinin (B1665778) serves as a model for how these sustainable practices can be implemented for complex naphthalene-based molecules. nih.gov
Design of Advanced Functional Materials Based on the Naphthalene Core
Beyond biological applications, the unique photophysical and electronic properties of the naphthalene ring make it an excellent building block for advanced functional materials. nih.gov The dibromo functionality of precursors like 1,6-dibromonaphthalene (B96460) and 2,6-dibromonaphthalene allows for their incorporation into polymers and other complex architectures through cross-coupling reactions. nih.govsigmaaldrich.com
One promising area is the development of organic electronics. Naphthalene derivatives are used to synthesize organic semiconductors for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govossila.com For example, derivatives synthesized from 2,6-dibromonaphthalene have been used to create ambipolar OFETs, which can conduct both holes and electrons. nih.gov Core-substituted naphthalene diimides (cNDIs) are another class of materials with tunable optical and redox properties that are highly promising for supramolecular assembly and functional materials. thieme-connect.deresearchgate.net
The naphthalene core is also central to the design of fluorescent probes for sensing and bioimaging. nih.gov Its rigid, π-conjugated structure provides high quantum yields and photostability. nih.gov Researchers have designed naphthalene-based probes that can selectively detect metal ions like Ni²⁺, anions like sulfites, or biomolecules like cysteine in environmental and biological samples. acs.orgnih.govrsc.org These probes often feature a "turn-on" fluorescence response and a large Stokes shift, which is advantageous for reducing background interference in imaging applications. rsc.orgrsc.org
Development of Novel Derivatization Strategies for Targeted Applications
The two bromine atoms on the this compound scaffold are ideal handles for modern cross-coupling reactions, enabling the development of novel derivatization strategies. The goal is to create highly specific molecules for targeted applications in medicine and materials science.
Modern synthetic methods like the Suzuki, Sonogashira, and Negishi coupling reactions allow for the precise and efficient formation of new carbon-carbon bonds. nih.govacs.org For instance, Suzuki and Sonogashira reactions have been used with 2,6-dibromonaphthalene to synthesize a range of derivatives for organic electronics. nih.gov
A particularly advanced strategy is atroposelective cross-coupling, which controls the spatial arrangement of molecules that have restricted rotation around a single bond. A recently developed atroposelective Negishi cross-coupling reaction, using an earth-abundant nickel catalyst, can create chiral biaryl compounds from substrates like 1-bromo-2-methoxynaphthalene (B48351) in high yields and enantiomeric purity. acs.org Such methods are critical for creating chiral catalysts, pharmaceuticals, and functional materials where specific 3D structures are essential for function. acs.org The development of these sophisticated derivatization techniques will continue to unlock the potential of the naphthalene core for highly tailored applications.
Q & A
Q. What are the recommended synthetic routes and purity optimization strategies for 1,6-Dibromo-2-methoxynaphthalene?
Methodological Answer: Synthesis typically involves bromination and methoxylation of naphthalene derivatives. Key steps include:
- Bromination: Use of brominating agents (e.g., Br₂ with FeCl₃ as a catalyst) at controlled temperatures (0–25°C) to achieve regioselectivity at the 1,6-positions.
- Methoxylation: Nucleophilic substitution of hydroxyl or halogen groups at the 2-position using methanol under alkaline conditions.
- Purity Optimization: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with tetrahydrofuran-acetonitrile mobile phases (65:35 v/v) is recommended for impurity profiling. Critical impurities (e.g., residual brominated intermediates) should be quantified using calibrated standards .
Q. How is spectroscopic characterization (NMR, IR, MS) performed for structural confirmation?
Methodological Answer:
- NMR: Use deuterated chloroform (CDCl₃) as a solvent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.9 ppm). -NMR should confirm bromine-induced deshielding at C1 and C6.
- IR: Look for C-Br stretches (550–650 cm⁻¹) and methoxy C-O stretches (1250–1050 cm⁻¹).
- Mass Spectrometry (EI): Dominant fragments at m/z 290 (M⁺), 211 (M⁺-Br), and 158 (M⁺-2Br). Reference NIST Standard Reference Database 69 for spectral validation .
Q. What are the environmental partitioning and degradation pathways of this compound?
Methodological Answer:
- Partitioning: Predominant adsorption to soil/sediment due to low water solubility (log Kow ~4.2). Use OECD Guideline 121 for soil-water partitioning experiments.
- Degradation: Photolytic degradation under UV light (λ=254 nm) produces debrominated intermediates. Aerobic microbial degradation in soil is slow (t₁/₂ >60 days). Monitor using LC-MS/MS with deuterated internal standards .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicological data (e.g., hepatic vs. renal effects)?
Methodological Answer:
- Risk of Bias Assessment: Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design, including randomization, dose accuracy, and outcome reporting .
- Meta-Analysis: Pool data from controlled animal studies (rodents) using fixed-effects models. Adjust for confounders like metabolic enzyme variability (e.g., CYP2F2 in mice vs. CYP2A13 in humans). Prioritize studies with histopathological validation .
Q. What mechanistic insights explain the compound’s interaction with transcription factors (e.g., AhR, NF-κB)?
Methodological Answer:
- In Vitro Assays: Use luciferase reporter gene assays in HepG2 cells to quantify AhR activation. Compare with 2,3,7,8-TCDD as a positive control.
- Molecular Docking: Model binding affinity using AutoDock Vina with AhR ligand-binding domain (PDB: 1XLS). Bromine substituents may sterically hinder π-π stacking, reducing potency compared to non-brominated analogs .
Q. How to design computational models for predicting pharmacokinetics in susceptible populations?
Methodological Answer:
- PBPK Modeling: Use GastroPlus™ or Simcyp® to simulate absorption/distribution in populations with CYP2E1 polymorphisms. Input parameters include log P (3.8), plasma protein binding (85%), and Vd (1.2 L/kg).
- Sensitivity Analysis: Identify critical parameters (e.g., hepatic clearance) using Monte Carlo simulations. Validate against in vivo rodent data with ±30% variability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
